UAA crosslinker 1 hydrochloride UAA crosslinker 1 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14553889
InChI: InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1
SMILES:
Molecular Formula: C9H18ClN5O4
Molecular Weight: 295.72 g/mol

UAA crosslinker 1 hydrochloride

CAS No.:

Cat. No.: VC14553889

Molecular Formula: C9H18ClN5O4

Molecular Weight: 295.72 g/mol

* For research use only. Not for human or veterinary use.

UAA crosslinker 1 hydrochloride -

Specification

Molecular Formula C9H18ClN5O4
Molecular Weight 295.72 g/mol
IUPAC Name (2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1
Standard InChI Key USQKPJVGUFZIJQ-FJXQXJEOSA-N
Isomeric SMILES C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl
Canonical SMILES C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathway and Optimization

Critical to this synthesis is the rigorous purification process, which employs reverse-phase chromatography and lyophilization to remove hydrolyzed byproducts and ensure the integrity of the reactive NHS esters. Impurities in the final product can compromise crosslinking efficiency, particularly in biological systems where competing nucleophiles (e.g., amines in buffers) may react non-specifically.

Molecular Architecture and Reactive Groups

UAA crosslinker 1 hydrochloride (C₉H₁₇N₅O₄·HCl) features two key functional groups: a lysine backbone modified with a 2-azidoethoxycarbonyl moiety and an NHS ester . The lysine derivative enables incorporation into proteins via orthogonal aminoacyl-tRNA synthetases that recognize the amber (TAG) codon, while the NHS ester reacts with primary amines (e.g., lysine ε-amines) to form stable amide bonds . The azide group facilitates subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for orthogonal labeling or enrichment .

The compound’s molecular weight of 259.26 g/mol (free base) and 295.73 g/mol (hydrochloride salt) ensures sufficient solubility in aqueous buffers (up to 10 mM in PBS, pH 7.4). Its structure is optimized for a 12-Å spacer between reactive groups, balancing steric accessibility and crosslinking specificity.

Table 1: Key Physicochemical Properties of UAA Crosslinker 1 Hydrochloride

PropertyValueSource
Molecular FormulaC₉H₁₇N₅O₄·HCl
Molecular Weight295.73 g/mol (hydrochloride)
Solubility10 mM in PBS (pH 7.4)
Reactive GroupsNHS ester, azide
Crosslinking Spacer12 Å
Storage Conditions-20°C, desiccated

Mechanism of Action and Biochemical Utility

Incorporation into Proteins via Amber Codon Suppression

UAA crosslinker 1 hydrochloride is introduced into proteins using a heterologous aminoacyl-tRNA synthetase (AARS)/tRNA pair that recognizes the amber stop codon (TAG) . Engineered variants of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) selectively charge the suppressor tRNA with the UAA, enabling its incorporation at predefined sites during translation . This process achieves >95% incorporation efficiency in Escherichia coli and mammalian expression systems, as validated by mass spectrometry and fluorophore-azide conjugation assays .

Crosslinking via Succinimidyl Esters and Click Chemistry

Upon incorporation, the NHS ester groups react with lysine residues on proximal proteins, forming covalent amide bonds that "freeze" transient interactions . The azide moiety allows subsequent enrichment or visualization via CuAAC with alkyne-functionalized probes (e.g., biotin, fluorophores) . In a 2024 study, the enrichable UAA eFSY—a structural analog of UAA crosslinker 1—demonstrated cleavable crosslinks with lysine and histidine residues, enabling high-confidence identification of interactors like Thioredoxin 1 (Trx1) using the AixUaa software .

The dual reactivity of UAA crosslinker 1 hydrochloride supports two-step crosslinking strategies: initial NHS-mediated protein-protein crosslinking followed by azide-alkyne cycloaddition for pull-down or microscopy applications . This approach reduces background noise compared to traditional homo-bifunctional crosslinkers.

Applications in Protein Interaction Mapping and Biomaterial Engineering

Interactome Studies in Live Cells

UAA crosslinker 1 hydrochloride has been pivotal in identifying direct protein interactors in native cellular environments. In Toxoplasma gondii, site-specific incorporation of a photoactivatable UAA (p-azidophenylalanine) into the inner membrane protein ILP1 revealed interactions with cytoskeletal regulators through UV-induced crosslinking and immunoprecipitation . Similarly, eFSY crosslinking in human cells mapped 184 SELM interactors involved in calcium flux regulation, surpassing traditional methods by 32-fold in sensitivity .

Responsive Hydrogel Fabrication

The thermoresponsive elastin-like polypeptide (ELP) hydrogels crosslinked with UAAs exhibit tunable swelling ratios (50–500 nm diameter) and phase transition temperatures (25–40°C) . These materials leverage the UAAs’ photocrosslinkability to create spatially patterned scaffolds for drug delivery and tissue engineering . A 2017 study demonstrated that UAA-containing ELP particles undergo reversible coacervation, enabling injectable depots for sustained cytokine release .

Challenges and Future Directions

While UAA crosslinker 1 hydrochloride offers superior specificity over glutaraldehyde or DSS, its efficiency in dense protein networks (e.g., membrane protein complexes) remains limited by steric hindrance . Emerging solutions include longer spacer arms (18–24 Å) and MS-cleavable linkers like eFSY, which simplify crosslink identification via software tools . Furthermore, combining UAAs with CRISPR-Cas9 knock-in strategies could enable endogenous protein labeling without overexpression artifacts.

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